molecular formula C6H9N3O2S B2797966 [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid CAS No. 371126-60-2

[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid

Cat. No. B2797966
M. Wt: 187.22
InChI Key: AHIZVWLSIUZYEI-UHFFFAOYSA-N
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Description

“[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of “[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid” is characterized by the presence of a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The exact molecular structure is not provided in the sources retrieved.

Scientific Research Applications

Synthesis and Properties

[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid and its derivatives exhibit a wide range of biological and chemical properties, making them of interest for scientific research. These compounds have been explored for their potential in synthesizing new drugs, given their analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. The synthesis of these derivatives involves etherification of corresponding acids with alcohols like methyl, ethyl, isopropyl, and butyl in the presence of catalytic amounts of concentrated sulfuric acid. Their structure has been confirmed using various spectroscopic techniques, and their physical-chemical properties have been studied extensively. These compounds are also explored for their acute toxicity, showing they belong to the 4th or 5th grade of toxicity, indicating they are practically non-toxic to low-toxic with LD50 values ranging significantly (Salionov, 2015).

Biological Activities and Applications

The derivatives of [(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid have been tested for their binding properties on endothelin receptors, indicating potential for medical applications related to cardiovascular diseases. Some compounds demonstrated affinity in the micromolar range, suggesting their potential as ligands for human ET(A) and ET(B) receptors (Salerno et al., 2007). Moreover, these compounds have been synthesized and evaluated for their antimicrobial activities. For example, certain derivatives have shown activity against a range of microorganisms, with no antifungal activity observed against yeast-like fungi. However, some compounds have shown inhibitory effects on mycelial growth and possess antitumor activity towards breast cancer (Demirbas et al., 2004).

properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-2-4-7-6(9-8-4)12-3-5(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIZVWLSIUZYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid

CAS RN

371126-60-2
Record name 371126-60-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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